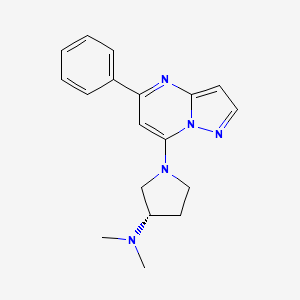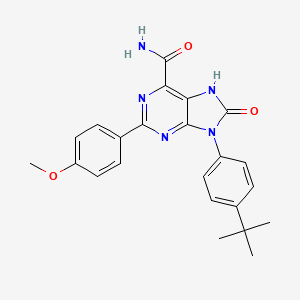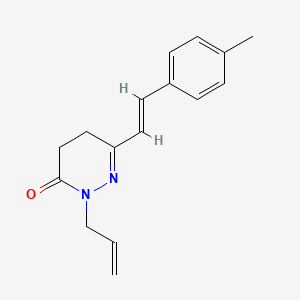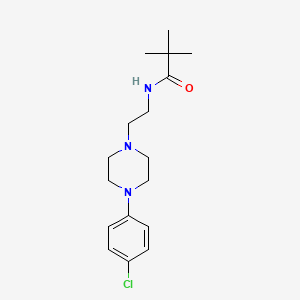
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide, commonly known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for scientific research. In
Applications De Recherche Scientifique
Structure-Affinity Relationship Studies
Research has focused on the structural modifications of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide to explore its affinity and selectivity toward dopamine D(3) receptors. Modifications in the aromatic ring linked to the N-1 piperazine ring led to the identification of derivatives displaying moderate D(3) affinity. Specifically, altering the intermediate alkyl chain length improved binding affinity for D(3) receptors while reducing D(4) affinity. This structural optimization effort identified high-affinity D(3) ligands with significant selectivity over other receptors, highlighting potential candidates for positron emission tomography (PET) due to their affinity values, lipophilicity properties, and the potential for C-11 labeling (Leopoldo et al., 2002).
Antimicrobial Activity
Synthesized derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide have been assayed for biological activity against various bacteria and fungi. Some derivatives demonstrated moderate activity, suggesting potential antimicrobial applications. The structure-activity relationship was elucidated using spectroscopic techniques, including IR, 1HNMR, and Mass spectral data, providing insight into the antimicrobial efficacy of these compounds (J.V.Guna et al., 2009).
Anticancer Activities
The investigation into the anticancer activities of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide derivatives has shown promising results. Synthesized derivatives have been evaluated for their potential as anticancer agents, particularly against breast cancer cells. Studies have identified compounds with significant antiproliferative effects, comparing favorably with established anticancer drugs like cisplatin. These findings underscore the potential of these derivatives in cancer therapy, offering a new avenue for the development of effective anticancer agents (Yurttaş et al., 2014).
Anticonvulsant Properties
Mannich bases derived from N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide have been synthesized and assessed for anticonvulsant activity. Several molecules displayed promising activity in electroshock and pentylenetetrazole seizure models. This research highlights the potential of these compounds in treating epilepsy, with specific derivatives demonstrating significant efficacy in reducing seizure activity. The structure-activity relationship and neurotoxicity evaluations provide valuable insights for further development of anticonvulsant agents (Obniska et al., 2010).
Broad-Spectrum Anti-Cancer Activity
O-Arylated diazeniumdiolates, including derivatives of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)pivalamide, exhibit broad-spectrum anticancer activity. These compounds are designed to be activated by glutathione-S-transferase to release cytotoxic nitric oxide, targeting tumors while minimizing toxicity to normal tissues. Such selectivity suggests considerable promise for treating various tumor types, with ongoing research focused on improving drug formulations and exploring new therapeutic applications (Keefer, 2010).
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-17(2,3)16(22)19-8-9-20-10-12-21(13-11-20)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMUKYJQQOEPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

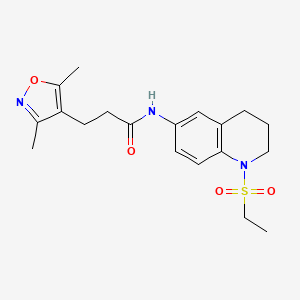
![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2977344.png)
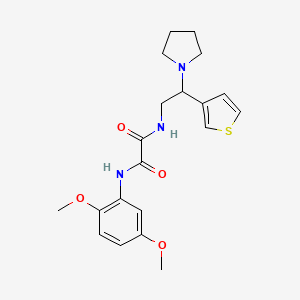
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/no-structure.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2977348.png)

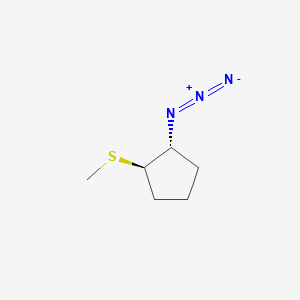
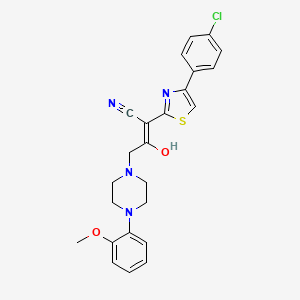
![N-(cyanomethyl)-N-cyclopropyl-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2977355.png)
![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2977356.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2977360.png)
